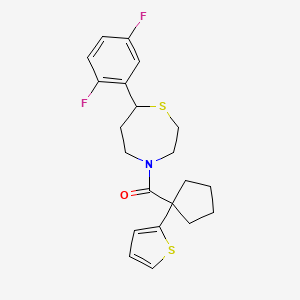
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H23F2NOS2 and its molecular weight is 407.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel chemical entity with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O2S2 with a molecular weight of approximately 348.48 g/mol. The compound features a thiazepan ring and a cyclopentyl moiety substituted with thiophene, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2S2 |
| Molecular Weight | 348.48 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated efficacy as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. The structural features suggest that this compound may inhibit these targets effectively, potentially leading to antibacterial activity.
Biological Activity Studies
Recent studies have focused on the antibacterial properties of compounds derived from the tetrahydrobenzoisoxazole scaffold. Some key findings include:
- Antibacterial Activity : Research indicates that derivatives based on similar scaffolds exhibit low micromolar inhibition against Escherichia coli DNA gyrase. Some compounds have shown modest antibacterial activity against Gram-positive bacteria, indicating potential as efflux pump substrates.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of related compounds against various strains of Staphylococcus aureus. Results showed that certain derivatives had significant inhibitory effects, suggesting that modifications in the molecular structure could enhance potency.
- Mechanistic Insights : Another study utilized molecular docking simulations to predict binding affinities of the compound to target enzymes involved in bacterial DNA processes. The results indicated strong interactions with both DNA gyrase and topoisomerase IV.
Comparative Analysis
To further understand the biological profile of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (4-Aminoquinoline) | Antimalarial properties | Strong activity against malaria parasites |
| (1-(Cyclopropylmethyl)-1H-pyrazole) | Anti-inflammatory effects | Targets inflammation pathways |
| (N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)) | Antibacterial activity | Exhibits dual inhibition mechanisms |
Eigenschaften
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NOS2/c22-15-5-6-17(23)16(14-15)18-7-10-24(11-13-26-18)20(25)21(8-1-2-9-21)19-4-3-12-27-19/h3-6,12,14,18H,1-2,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXANCHHGJJTXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














